molecular formula C7H7ClN4O B8348214 2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8348214
M. Wt: 198.61 g/mol
InChI Key: XWXKJDLNLWTHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H7ClN4O and its molecular weight is 198.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

5-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7ClN4O/c1-13-4-2-3-5(8)12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)

InChI Key

XWXKJDLNLWTHQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (9.6 g, 138 mmol) and diisopropylethylamine (14.4 mL, 10.7 g, 83 mmol) were mixed with ethanol (300 mL) for a few minutes and then N-(6-chloro-3-methoxy-2-pyridinyl)-N'-carboethoxythiourea (7.6 g, 27.5 mmol) was added with stirring. The resulting mixture was stirred at room temperature for 20 min and then heated to reflux for 3 hours. The volatile components were removed by evaporation and the residue obtained was mixed with water. The resulting slurry was filtered and the solids collected were washed with ether, a small amount of methanol, and finally hexane and were then dried. The title compound (3.2 g) was obtained as a tan powder melting at 207°-208° C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
N-(6-chloro-3-methoxy-2-pyridinyl)-N'-carboethoxythiourea
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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